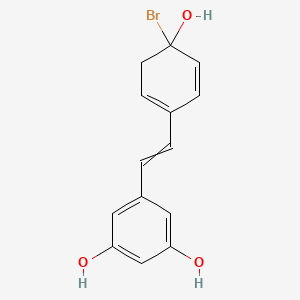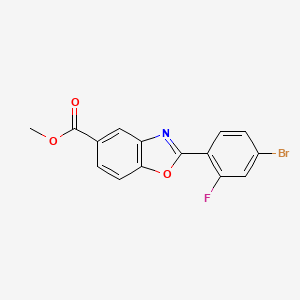
Methyl 2-(4-bromo-2-fluorophenyl)-1,3-benzoxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-bromo-2-fluorophenyl)-1,3-benzoxazole-5-carboxylate is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a bromo and fluorophenyl group, and a carboxylate ester functional group. Its molecular formula is C15H9BrFNO3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2-fluorophenyl)-1,3-benzoxazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the bromo and fluorophenyl substituents. The final step involves esterification to introduce the methyl carboxylate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
Methyl 2-(4-bromo-2-fluorophenyl)-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromo and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Methyl 2-(4-bromo-2-fluorophenyl)-1,3-benzoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as part of drug discovery efforts.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which Methyl 2-(4-bromo-2-fluorophenyl)-1,3-benzoxazole-5-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-bromo-2-fluorophenyl)acetate
- 4-Bromo-2-fluorobenzoic acid methyl ester
Uniqueness
Methyl 2-(4-bromo-2-fluorophenyl)-1,3-benzoxazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the benzoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications where other similar compounds may not be as effective.
特性
分子式 |
C15H9BrFNO3 |
|---|---|
分子量 |
350.14 g/mol |
IUPAC名 |
methyl 2-(4-bromo-2-fluorophenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C15H9BrFNO3/c1-20-15(19)8-2-5-13-12(6-8)18-14(21-13)10-4-3-9(16)7-11(10)17/h2-7H,1H3 |
InChIキー |
WSGQCQQCYCOPRT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


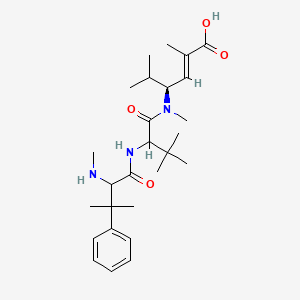

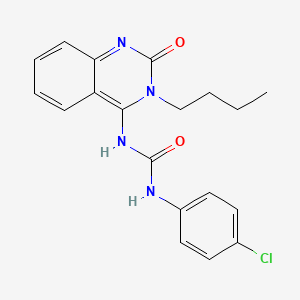
![1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester](/img/structure/B14114791.png)


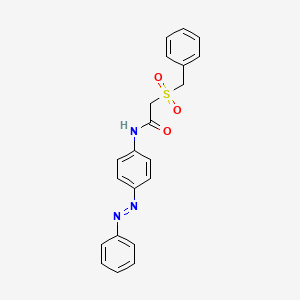
![1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114803.png)
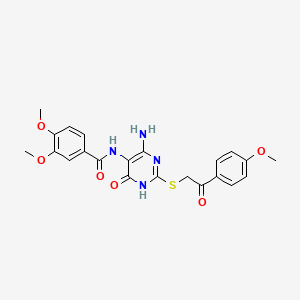
![(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14114821.png)
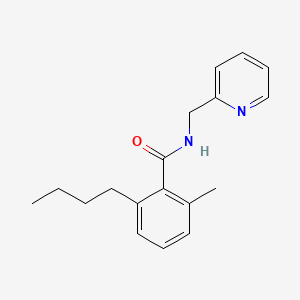
![[(1S)-1-[(5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] benzoate](/img/structure/B14114838.png)
![6-[2-[3-(4-Fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B14114842.png)
